molecular formula C16H17N3OS B8584780 1-isopropyl-6-methyl-1H-indole-3-carboxylic acid thiazol-2-ylamide CAS No. 676476-81-6

1-isopropyl-6-methyl-1H-indole-3-carboxylic acid thiazol-2-ylamide

Cat. No. B8584780
CAS RN: 676476-81-6
M. Wt: 299.4 g/mol
InChI Key: YIQARNFOXUXVME-UHFFFAOYSA-N
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Description

1-isopropyl-6-methyl-1H-indole-3-carboxylic acid thiazol-2-ylamide is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-6-methyl-1H-indole-3-carboxylic acid thiazol-2-ylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-6-methyl-1H-indole-3-carboxylic acid thiazol-2-ylamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

676476-81-6

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

6-methyl-1-propan-2-yl-N-(1,3-thiazol-2-yl)indole-3-carboxamide

InChI

InChI=1S/C16H17N3OS/c1-10(2)19-9-13(12-5-4-11(3)8-14(12)19)15(20)18-16-17-6-7-21-16/h4-10H,1-3H3,(H,17,18,20)

InChI Key

YIQARNFOXUXVME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C(C)C)C(=O)NC3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of triphenylphosphine (628 mg, 2.39 mmol) in methylene chloride (5 mL) cooled to 0° C. was treated with N-bromosuccinimide (425 mg, 2.39 mmol). The reaction was stirred at 0° C. for 15 min and then was treated with 1-isopropyl-6-methyl-1H-indole-3-carboxylic acid (400 mg, 1.84 mmol). The reaction was stirred at 0° C. for 15 min and then was allowed to warm to 25° C. where it was stirred for 30 min. The reaction was then treated with 2-aminothiazole (424 mg, 4.23 mmol) and stirred at 25° C. for 16 h. At this time, the mixture was partitioned between water (75 mL) and ethyl acetate (75 mL) and treated with a 1N aqueous hydrochloric acid solution (40 mL). The organic layer was washed with a saturated aqueous sodium bicarbonate solution (1×40 mL) and a saturated aqueous sodium chloride solution (1×40 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40M, Silica, 1/1 hexanes/ethyl acetate) afforded 1-isopropyl-6-methyl-1H-indole-3-carboxylic acid thiazol-2-ylamide (229 mg, 41.5%) as a tan solid: mp 215-217° C.; EI-HRMS m/e calcd for C16H17N3OS (M+) 363.0041, found 363.0034.
Quantity
628 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step Two
Name
1-isopropyl-6-methyl-1H-indole-3-carboxylic acid
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
424 mg
Type
reactant
Reaction Step Four

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